3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid
Description
3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methoxy group at position 5, an acetyl group at position 3, and a carboxylic acid moiety at position 2. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as a critical scaffold in medicinal chemistry due to its prevalence in bioactive molecules. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, with its functional groups enabling diverse chemical modifications .
Properties
CAS No. |
515881-27-3 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-acetyl-5-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-6(14)10-8-5-7(17-2)3-4-9(8)13-11(10)12(15)16/h3-5,13H,1-2H3,(H,15,16) |
InChI Key |
ABIPOTWQNSYKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Activity
One of the prominent applications of 3-acetyl-5-methoxy-1H-indole-2-carboxylic acid is its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of indole-2-carboxylic acid, closely related to this compound, can inhibit the strand transfer of HIV-1 integrase. This enzyme is crucial for the viral replication cycle, and inhibitors targeting it represent a promising therapeutic strategy against HIV .
In a study focusing on indole derivatives, it was found that structural optimizations could significantly enhance the inhibitory effects against integrase, with some compounds showing IC50 values as low as 0.13 μM . The binding conformation analysis revealed that the indole core chelates with magnesium ions in the active site of integrase, which is critical for its function.
1.2 Melatonin Receptor Interaction
This compound has also been studied for its interaction with melatonin receptors (MT1 and MT2). Binding affinity studies suggest that this compound may act as a melatonin receptor agonist, which could have implications for sleep disorders and circadian rhythm regulation. The pharmacological profile indicates potential use in developing therapeutic agents for conditions such as insomnia and seasonal affective disorder.
Biological Activities
2.1 Antioxidant Properties
The compound exhibits notable antioxidant activity, which is vital for protecting cells from oxidative stress-related damage. This property suggests potential applications in preventing diseases associated with oxidative stress, including neurodegenerative disorders.
2.2 Anti-inflammatory Effects
Research has indicated that derivatives of indole carboxylic acids can modulate inflammatory responses. The ability to influence cytokine production positions these compounds as candidates for developing anti-inflammatory therapies .
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing signaling pathways and cellular processes. The specific pathways and targets depend on the derivative and its modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-acetyl-5-methoxy-1H-indole-2-carboxylic acid with structurally related indole derivatives, emphasizing substituent positions, molecular properties, and pharmacological relevance:
Pharmacological and Physicochemical Properties
- Lipophilicity : The acetyl group in the target compound increases logP compared to carboxylic acid derivatives (e.g., 5-methoxyindole-3-carboxylic acid, logP ~1.2 vs. target compound logP ~2.5) .
- Bioactivity : Indomethacin’s anti-inflammatory activity is linked to its 3-acetic acid group and 4-chlorobenzoyl moiety, whereas the target compound’s acetyl group may favor kinase inhibition or antimicrobial effects .
- Solubility : Carboxylic acid derivatives (e.g., 5-methoxyindole-3-carboxylic acid) exhibit higher aqueous solubility (≥10 mg/mL) than acetylated analogs (<1 mg/mL) .
Biological Activity
3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid (AMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of AMICA, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and research findings.
Chemical Structure and Properties
AMICA is characterized by the following chemical structure:
This compound features an indole ring system, which is known for its biological relevance. The methoxy and acetyl groups contribute to its unique reactivity and interaction with biological targets.
Antimicrobial Activity
The antimicrobial properties of AMICA have been evaluated against various bacterial and fungal strains. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as fungi like Candida albicans .
Research Findings
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anticancer Activity
AMICA's anticancer potential has been explored in various cancer cell lines, revealing promising results.
Case Studies
- Cell Line Studies :
- Mechanisms :
Neuroprotective Properties
Research indicates that AMICA may have neuroprotective effects, particularly in models of neurodegenerative diseases.
- Oxidative Stress Reduction :
- Long-Term Potentiation (LTP) :
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | S. aureus, C. albicans | MIC: 7.8 μg/mL (C. albicans), 21 μg/mL (S. aureus) |
| Anticancer | A549 lung cancer cells | IC50: 15 μM; induces apoptosis |
| Neuroprotective | Neuronal cells | Reduces oxidative stress; enhances LTP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
